molecular formula C21H34O4Sn B12682404 o-(((Tributylstannyl)oxy)carbonyl)phenyl acetate CAS No. 84029-40-3

o-(((Tributylstannyl)oxy)carbonyl)phenyl acetate

Cat. No.: B12682404
CAS No.: 84029-40-3
M. Wt: 469.2 g/mol
InChI Key: ZUWWEGWEUMHGLQ-UHFFFAOYSA-M
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Description

o-(((Tributylstannyl)oxy)carbonyl)phenyl acetate: is a chemical compound with the molecular formula C21H34O4Sn and a molecular weight of 469.20 g/mol . It is known for its unique structure, which includes a tributylstannyl group attached to a phenyl acetate moiety. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of o-(((Tributylstannyl)oxy)carbonyl)phenyl acetate typically involves the reaction of phenyl acetate with tributylstannyl chloride in the presence of a base. The reaction conditions often include:

    Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.

    Base: Commonly used bases include triethylamine or pyridine.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Reaction Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reactors: To accommodate the increased volume of reactants.

    Automated systems: For precise control of reaction conditions.

    Purification: Techniques such as distillation, crystallization, or chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

o-(((Tributylstannyl)oxy)carbonyl)phenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the stannyl group to other functional groups.

    Substitution: The stannyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of phenyl acetate oxides.

    Reduction: Formation of phenyl acetate derivatives with reduced stannyl groups.

    Substitution: Formation of substituted phenyl acetate compounds.

Scientific Research Applications

o-(((Tributylstannyl)oxy)carbonyl)phenyl acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other stannyl compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of o-(((Tributylstannyl)oxy)carbonyl)phenyl acetate involves its interaction with molecular targets through its stannyl group. The stannyl group can form bonds with various atoms, facilitating reactions such as substitution or addition. The specific pathways and targets depend on the context of its use, such as in organic synthesis or biological studies.

Comparison with Similar Compounds

Similar Compounds

  • o-(((Tributylstannyl)oxy)carbonyl)phenyl benzoate
  • o-(((Tributylstannyl)oxy)carbonyl)phenyl methyl ester
  • o-(((Tributylstannyl)oxy)carbonyl)phenyl ethyl ester

Uniqueness

o-(((Tributylstannyl)oxy)carbonyl)phenyl acetate is unique due to its specific combination of a stannyl group with a phenyl acetate moiety. This structure imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.

Properties

CAS No.

84029-40-3

Molecular Formula

C21H34O4Sn

Molecular Weight

469.2 g/mol

IUPAC Name

tributylstannyl 2-acetyloxybenzoate

InChI

InChI=1S/C9H8O4.3C4H9.Sn/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;3*1-3-4-2;/h2-5H,1H3,(H,11,12);3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

ZUWWEGWEUMHGLQ-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CC=CC=C1OC(=O)C

Origin of Product

United States

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